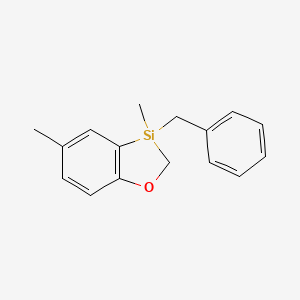
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is a unique organosilicon compound characterized by its benzoxasilole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole typically involves the reaction of appropriate benzyl and dimethyl precursors with a silicon source. One common method includes the use of benzyl chloride, dimethylchlorosilane, and a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often at elevated temperatures to facilitate the formation of the benzoxasilole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxasilole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully reduced benzoxasilole compounds.
Scientific Research Applications
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom in the benzoxasilole ring can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzimidazole
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzoxazole
Uniqueness
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs
Properties
CAS No. |
140435-90-1 |
|---|---|
Molecular Formula |
C16H18OSi |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
3-benzyl-3,5-dimethyl-2H-1,3-benzoxasilole |
InChI |
InChI=1S/C16H18OSi/c1-13-8-9-15-16(10-13)18(2,12-17-15)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
FIFYBINNCKROKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC[Si]2(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
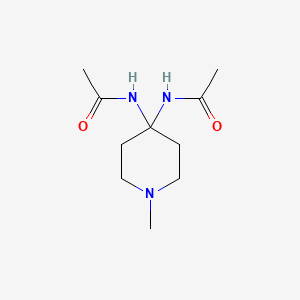
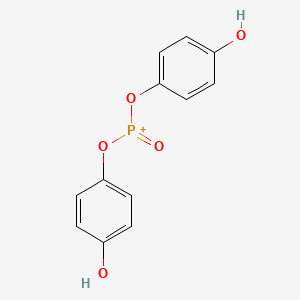
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
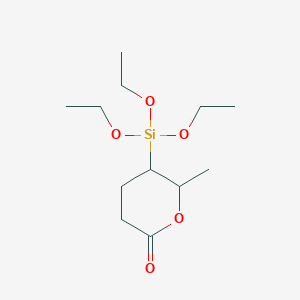
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
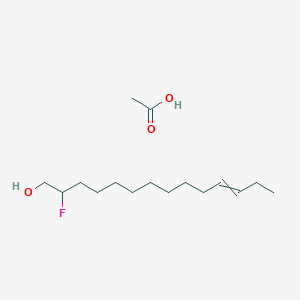
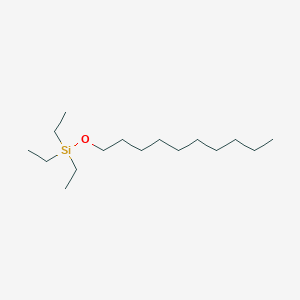
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
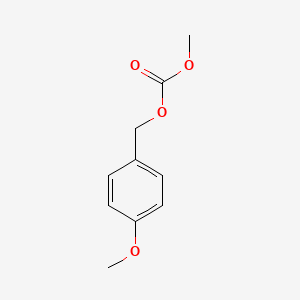
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
